Lipophilicity (LogP) Comparison: N-Ethyl-N-trifluoroethyl Carbamate vs. N-Phenyl Carbamate and Non-Fluorinated Ethyl Ester Analogs
2,2,2-Trifluoroethyl N-ethyl-N-phenylcarbamate exhibits a computed LogP of 3.01 (LogD 3.01 at both pH 5.5 and pH 7.4), indicating pH-independent lipophilicity consistent with its lack of ionizable groups [1]. In comparison, the secondary carbamate analog 2,2,2-trifluoroethyl N-phenylcarbamate (CAS 370-32-1)—which lacks the N-ethyl substituent—has a computed LogP of 2.80 (ΔLogP = +0.21, a ~7.5% increase conferred by N-ethylation) . Against the non-fluorinated direct analog ethyl N-ethyl-N-phenylcarbamate (CAS 1013-75-8), which has a computed LogP of 2.67, the trifluoroethyl group provides an additional ΔLogP of +0.34 (~12.7% increase) [2].
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 3.01 (LogD pH 5.5 = 3.01, LogD pH 7.4 = 3.01) |
| Comparator Or Baseline | Comparator 1: 2,2,2-trifluoroethyl N-phenylcarbamate (CAS 370-32-1), LogP = 2.80. Comparator 2: Ethyl N-ethyl-N-phenylcarbamate (CAS 1013-75-8), LogP = 2.67 |
| Quantified Difference | ΔLogP = +0.21 vs. N-phenyl analog (+7.5%); ΔLogP = +0.34 vs. non-fluorinated ethyl ester (+12.7%) |
| Conditions | Computed (in silico) LogP/LogD values from ChemBase and Chemscene databases using standard prediction algorithms; pH-independent measurement for target compound |
Why This Matters
A LogP difference of 0.21–0.34 log units translates to a ~1.6–2.2× difference in octanol/water partition coefficient, which can significantly alter membrane permeability, tissue distribution, and non-specific binding in biological assays—making the correct compound selection critical for structure–activity relationship (SAR) consistency.
- [1] ChemBase. 2,2,2-Trifluoroethyl N-ethyl-N-phenylcarbamate (CBID: 281046). LogP 3.0062175, LogD (pH 5.5) 3.0062175, LogD (pH 7.4) 3.0062175. http://www.chembase.cn/molecule-281046.html View Source
- [2] Molbase. Ethyl N-ethyl-N-phenylcarbamate (CAS 1013-75-8). LogP 2.6694, PSA 29.54. http://qiye.molbase.cn View Source
